molecular formula C21H24N8O B12266664 4-{5-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-methylpyrimidine

4-{5-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-methylpyrimidine

Cat. No.: B12266664
M. Wt: 404.5 g/mol
InChI Key: SASRXHOFYBAGSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-methylpyrimidine is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-methylpyrimidine involves multiple steps, starting with the preparation of the pyrazole and pyridazine intermediates. The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions . The pyridazine ring is then formed by reacting the pyrazole intermediate with suitable carbonyl compounds . The final step involves the cyclization of the pyridazine intermediate with octahydropyrrolo[3,4-c]pyrrole and 5-methylpyrimidine under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-{5-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-{5-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{5-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-methylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine: Shares the pyrazole and pyridazine rings but lacks the pyrrolopyrrole and pyrimidine moieties.

    5-Methylpyrimidine: Contains the pyrimidine ring but lacks the other heterocyclic components.

Uniqueness

4-{5-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-methylpyrimidine is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H24N8O

Molecular Weight

404.5 g/mol

IUPAC Name

[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-[2-(5-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C21H24N8O/c1-13-7-22-12-23-20(13)27-8-16-10-28(11-17(16)9-27)21(30)18-4-5-19(25-24-18)29-15(3)6-14(2)26-29/h4-7,12,16-17H,8-11H2,1-3H3

InChI Key

SASRXHOFYBAGSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)N3CC4CN(CC4C3)C5=NC=NC=C5C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.